molecular formula C21H16N4O5S B2808796 N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 898438-90-9

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide

Cat. No. B2808796
CAS RN: 898438-90-9
M. Wt: 436.44
InChI Key: GVDMFUKBPHUUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide, also known as MNK1 inhibitor or LY-2801653, is a small molecule inhibitor that targets the MNK1/2 kinases. MNK1/2 kinases are involved in the regulation of mRNA translation and play a crucial role in cancer cell survival and proliferation.

Scientific Research Applications

Synthesis and Biological Applications

Antimicrobial Activity

Research has demonstrated the synthesis and in vitro antimicrobial activity of quinazoline derivatives, revealing their potential as antimicrobials against various human pathogenic microorganisms (Saravanan, Alagarsamy, & Prakash, 2015). Similarly, novel 4-anilinoquinazoline derivatives have shown pro-apoptotic activity against Ehrlich Ascites Carcinoma cells by upregulating Bax and activating poly(ADP-ribose) phosphatase, indicating their antitumor properties (Preethi Saligrama Devegowda et al., 2016).

Antioxidant and Corrosion Inhibitors

Compounds derived from quinazolinone have been evaluated as antioxidants and corrosion inhibitors for lubricating oils, showing significant activity and highlighting their industrial application potential (Habib, Hassan, & El‐Mekabaty, 2014).

Synthesis and Chemical Properties

Ring-Chain Tautomeric Equilibrium

A study explored the use of steric hindrance to control the ring-chain tautomeric equilibrium of a tetrahydroquinazoline/imine system, shedding light on the chemical behavior and stability of such compounds (García-Deibe et al., 2013).

Synthesis and Characterization

The synthesis and characterization of quinazoline derivatives have been extensively studied, providing insights into their structure and potential applications. For instance, novel quinazolinone derivatives have been synthesized and tested for their antimicrobial activity, contributing to the search for new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-14-22-20-8-3-2-7-19(20)21(26)24(14)16-11-9-15(10-12-16)23-31(29,30)18-6-4-5-17(13-18)25(27)28/h2-13,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDMFUKBPHUUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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